molecular formula C10H12BrN3O2S B7758366 N'-[(Z)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-N-methylcarbamohydrazonothioic acid

N'-[(Z)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-N-methylcarbamohydrazonothioic acid

Cat. No.: B7758366
M. Wt: 318.19 g/mol
InChI Key: ZOQSUNIWUBOAHK-ACAGNQJTSA-N
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Description

N'-[(Z)-(3-Bromo-4-hydroxy-5-methoxyphenyl)methylidene]-N-methylcarbamohydrazonothioic acid is an intriguing compound known for its diverse chemical properties and potential applications in various fields. This compound features a complex molecular structure, characterized by the presence of bromine, hydroxyl, and methoxy groups. It holds significant interest for researchers in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N'-[(Z)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-N-methylcarbamohydrazonothioic acid typically involves a multi-step process. One common route begins with the bromination of 4-hydroxy-5-methoxybenzaldehyde to introduce the bromine atom. This is followed by condensation with N-methylhydrazinecarbothioamide under specific conditions to form the desired hydrazonothioic acid derivative. Optimal reaction conditions often include controlled temperatures and the use of suitable solvents to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but scaled up to accommodate larger quantities. Automation and optimization of reaction parameters can enhance efficiency and cost-effectiveness. Purification processes, such as recrystallization or chromatography, are crucial to achieving the desired purity levels for commercial applications.

Chemical Reactions Analysis

Types of Reactions

N'-[(Z)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-N-methylcarbamohydrazonothioic acid can undergo various chemical reactions, including:

  • Oxidation: : Can be oxidized to form corresponding sulfoxides or sulfones.

  • Reduction: : Reduction reactions may lead to the formation of corresponding amines or hydrazides.

  • Substitution: : The bromine atom can be substituted with other nucleophiles to create a range of derivatives.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid under mild conditions.

  • Reduction: : Reducing agents like sodium borohydride or lithium aluminum hydride are often employed.

  • Substitution: : Nucleophiles such as amines, thiols, or halides can be used, with reactions typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products Formed

  • Oxidation: : Yields sulfoxides or sulfones.

  • Reduction: : Produces amines or hydrazides.

  • Substitution: : Generates a variety of substituted derivatives, expanding the compound's versatility.

Scientific Research Applications

Chemistry

In chemistry, N'-[(Z)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-N-methylcarbamohydrazonothioic acid serves as a building block for synthesizing complex molecules. Its unique structure facilitates the creation of novel compounds for further study.

Biology

Biologically, this compound may exhibit interesting interactions with biomolecules, making it valuable in biochemical research. It can act as a probe or a modulator in studies investigating cellular pathways and molecular mechanisms.

Medicine

In medicine, researchers explore its potential as a pharmaceutical agent. Its interactions with specific molecular targets could pave the way for new therapeutic strategies, particularly in areas like cancer treatment or antimicrobial therapy.

Industry

Industrial applications may include its use as an intermediate in the synthesis of advanced materials or specialty chemicals. Its reactivity and functional groups make it a versatile precursor in manufacturing processes.

Mechanism of Action

The mechanism by which N'-[(Z)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-N-methylcarbamohydrazonothioic acid exerts its effects involves binding to specific molecular targets These interactions can modulate enzymatic activities or cellular signaling pathways, leading to desired biological outcomes

Comparison with Similar Compounds

Comparison with Other Similar Compounds

When compared to similar compounds, N'-[(Z)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-N-methylcarbamohydrazonothioic acid stands out due to its unique combination of functional groups. Similar compounds may include:

  • N'-[(Z)-(4-hydroxy-3-methoxyphenyl)methylidene]-N-methylcarbamohydrazonothioic acid

  • N'-[(Z)-(3-bromo-4-hydroxyphenyl)methylidene]-N-methylcarbamohydrazonothioic acid

  • N'-[(Z)-(3-bromo-5-hydroxy-4-methoxyphenyl)methylidene]-N-methylcarbamohydrazonothioic acid

Each of these compounds shares structural similarities but differs in the position or presence of substituents, impacting their reactivity and applications.

Properties

IUPAC Name

1-[(Z)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylideneamino]-3-methylthiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrN3O2S/c1-12-10(17)14-13-5-6-3-7(11)9(15)8(4-6)16-2/h3-5,15H,1-2H3,(H2,12,14,17)/b13-5-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOQSUNIWUBOAHK-ACAGNQJTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=S)NN=CC1=CC(=C(C(=C1)Br)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC(=S)N/N=C\C1=CC(=C(C(=C1)Br)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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